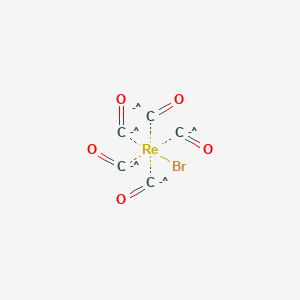

Rhenium, bromopentacarbonyl-, (OC-6-22)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, commonly used for the synthesis of other rhenium complexes. It is a colorless compound with the chemical formula Re(CO)₅Br and a molar mass of 406.16 g/mol . This compound is notable for its role in organometallic chemistry and its applications in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentacarbonylrhenium(I) can be synthesized through several methods:

Oxidation of Dirhenium Decacarbonyl with Bromine: This method involves the reaction of dirhenium decacarbonyl (Re₂(CO)₁₀) with bromine (Br₂) to produce Bromopentacarbonylrhenium(I) (Re(CO)₅Br). [ \text{Re}{10} + \text{Br}_2 \rightarrow 2 \text{ReBr}(\text{CO})_5 ]

Reductive Carbonylation of Rhenium(III) Bromide: This method involves the reaction of rhenium(III) bromide (ReBr₃) with copper (Cu) and carbon monoxide (CO) to produce Bromopentacarbonylrhenium(I) and copper(I) bromide (CuBr) as a byproduct. [ \text{ReBr}_3 + 2 \text{Cu} + 5 \text{CO} \rightarrow \text{ReBr}(\text{CO})_5 + 2 \text{CuBr} ]

Industrial Production Methods: Bromopentacarbonylrhenium(I) is commercially available and can be synthesized inexpensively using the methods mentioned above .

Types of Reactions:

Reduction: Bromopentacarbonylrhenium(I) reacts with zinc (Zn) and acetic acid (CH₃COOH) to form pentacarbonylhydridorhenium (HRe(CO)₅) and zinc bromide acetate (ZnBrO₂CCH₃). [ \text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 ]

Substitution: It reacts with tetraethylammonium bromide in diglyme to form tetraethylammonium tribromotricarbonylrhenate(III) ([NEt₄]₂[ReBr₃(CO)₃]). [ \text{Re(CO)}_5\text{Br} + \text{NEt}_4\text{Br} \rightarrow [\text{NEt}_4]_2[\text{ReBr}_3(\text{CO})_3] ]

Hydrolysis: Heating Bromopentacarbonylrhenium(I) in water produces the triaquo complex ([Re(H₂O)₃(CO)₃]Br) and carbon monoxide (CO). [ \text{Re(CO)}_5\text{Br} + 3 \text{H}_2\text{O} \rightarrow [\text{Re(H}_2\text{O})_3(\text{CO})_3]\text{Br} + 2 \text{CO} ]

Common Reagents and Conditions:

- Zinc and acetic acid for reduction reactions.

- Tetraethylammonium bromide in diglyme for substitution reactions.

- Water for hydrolysis reactions.

Major Products:

- Pentacarbonylhydridorhenium (HRe(CO)₅)

- Tetraethylammonium tribromotricarbonylrhenate(III) ([NEt₄]₂[ReBr₃(CO)₃])

- Triaquo complex ([Re(H₂O)₃(CO)₃]Br)

Scientific Research Applications

Bromopentacarbonylrhenium(I) has several applications in scientific research:

Material Science:

Organometallic Chemistry: It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands.

Mechanism of Action

The mechanism of action of Bromopentacarbonylrhenium(I) involves its ability to act as a precursor to other rhenium complexes. It can undergo various reactions, such as reduction, substitution, and hydrolysis, to form different rhenium-containing compounds. These reactions often involve the coordination of carbon monoxide ligands and the substitution of the bromine ligand with other groups .

Comparison with Similar Compounds

Pentacarbonylchlororhenium(I) (Re(CO)₅Cl): Similar to Bromopentacarbonylrhenium(I), but with a chlorine ligand instead of bromine.

Pentacarbonylhydridorhenium(I) (HRe(CO)₅): Formed by the reduction of Bromopentacarbonylrhenium(I) with zinc and acetic acid.

Uniqueness: Bromopentacarbonylrhenium(I) is unique due to its bromine ligand, which allows it to undergo specific substitution reactions that are not possible with its chlorine or hydride analogs. This makes it a versatile precursor for synthesizing a variety of rhenium complexes .

Properties

Molecular Formula |

C5BrO5Re-5 |

|---|---|

Molecular Weight |

406.16 g/mol |

InChI |

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q5*-1;;+1/p-1 |

InChI Key |

RBOQRMOFDORFIN-UHFFFAOYSA-M |

Canonical SMILES |

[C-]=O.[C-]=O.[C-]=O.[C-]=O.[C-]=O.Br[Re] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)

![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)

![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)

![2-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B13003984.png)